4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol
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Overview
Description
4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is a complex organic compound characterized by the presence of bromine, nitro, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol typically involves multiple steps, including nitration, bromination, and condensation reactions. The starting materials often include 4-bromo-2-nitroaniline and 2,4-dinitroaniline. The reaction conditions may involve the use of solvents such as dichloromethane and catalysts like 4-methylmorpholine N-oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or the inhibition of specific protein functions. The nitro and bromine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
Uniqueness
4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is unique due to its combination of bromine, nitro, and phenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O5/c20-13-4-7-19(25)12(8-13)11-21-14-2-1-3-15(9-14)22-17-6-5-16(23(26)27)10-18(17)24(28)29/h1-11,22,25H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCAKSQFWIUNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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